2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
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Overview
Description
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a propenylidene acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent such as trimethyl orthoformate.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-chlorobenzyl chloride.
Formation of Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting hydrazine with an appropriate acyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, including batch processing and purification techniques such as recrystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the imine or hydrazone functionalities, converting them to amines.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs with antimicrobial, anticancer, or antiviral properties.
Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes or receptors.
Chemical Biology: It can be employed in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: Although less common, it may find use in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function . The benzimidazole core is known to bind to various biological targets, which may contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide
- **2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]acetohydrazide
- **2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C25H21ClN4OS |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C25H21ClN4OS/c26-21-14-12-20(13-15-21)17-30-23-11-5-4-10-22(23)28-25(30)32-18-24(31)29-27-16-6-9-19-7-2-1-3-8-19/h1-16H,17-18H2,(H,29,31)/b9-6+,27-16+ |
InChI Key |
PPIKVTRUZYGFIQ-ZAHGHWQKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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